4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methoxypyrimidine
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Description
“4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methoxypyrimidine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly provided in the available sources .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not detailed in the available sources .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the available sources .
Mechanism of Action
Target of Action
The primary target of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methoxypyrimidine is the mammalian enzyme PARP (Poly ADP ribose polymerase) . This enzyme plays a crucial role in DNA damage signaling due to its ability to recognize and rapidly bind to DNA single or double strand breaks .
Mode of Action
The compound interacts with its target, the PARP enzyme, by inhibiting its activity . This inhibition disrupts the normal function of PARP, which includes gene amplification, cell division, differentiation, apoptosis, DNA base excision repair, and effects on telomere length and chromosome stability .
Biochemical Pathways
The inhibition of PARP by this compound affects the formation of poly (ADP-ribose) chains within the cellular nucleus . This disruption can lead to downstream effects on various DNA-related functions, including DNA repair and other processes .
Result of Action
The result of the compound’s action is the disruption of normal cellular processes related to DNA repair and stability . This disruption can lead to potent cytotoxic activities, as observed in in vitro studies against human cancer cell lines .
Safety and Hazards
Properties
IUPAC Name |
cyclopropyl-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-19-12-8-11(14-9-15-12)16-4-6-17(7-5-16)13(18)10-2-3-10/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSVCTYTMYLITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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